デスロラタジン

概要

説明

デスロラタジンは、アレルギー治療に使用される第二世代の三環系抗ヒスタミン薬です。 ロラタジンの活性代謝物であり、選択的で末梢的なH1拮抗作用で知られています . デスロラタジンは、アレルギー性鼻炎、そう痒症、じん麻疹の症状を緩和するために一般的に使用されます .

科学的研究の応用

Desloratadine has a wide range of scientific research applications:

Chemistry: Used in the study of antihistamines and their interactions with histamine receptors.

Biology: Investigated for its effects on histamine H1 receptors and its role in allergic responses.

Medicine: Widely used to treat allergic rhinitis, nasal congestion, and chronic idiopathic urticaria.

Industry: Utilized in the pharmaceutical industry for the production of antihistamine medications.

作用機序

生化学分析

Biochemical Properties

Desloratadine is a long-acting H1-receptor antagonist with a selective and peripheral H1-antagonist action . It competes with free histamine for binding at H1-receptors in the GI tract, uterus, large blood vessels, and bronchial smooth muscle . In vitro biochemical studies showed that desloratadine had no effect on dopamine, monoamine oxidase, GABA, and other receptor and enzyme systems, even at doses as high as 10 μmol/L .

Cellular Effects

Desloratadine blocks one type of receptor for histamine (the H1 receptor) and thus prevents activation of cells by histamine . This helps relieve symptoms of allergic rhinitis, including sneezing, runny nose, and red, watery, and itchy eyes . It also has been shown to induce apoptosis in cutaneous T-cell lymphoma in vitro .

Molecular Mechanism

Desloratadine functions as an inverse agonist at the histamine H1 receptor . It competes with free histamine for binding at H1-receptors, preventing the activation of cells by histamine . This leads to a decrease in the symptoms of allergy .

Temporal Effects in Laboratory Settings

Desloratadine has a long-lasting effect and does not cause drowsiness because it does not readily enter the central nervous system . It has a rapid onset of action, efficacy that persists over the 24-h dosing period, and a lack of corrected QT interval prolongation .

Dosage Effects in Animal Models

Desloratadine had no adverse cardiovascular effects in various animal models or when administered at 9 times the recommended adult dosage for 10 days in volunteers .

Metabolic Pathways

Desloratadine is metabolized to the active metabolite 3-hydroxydesloratadine, which is subsequently glucuronidated . The formation of 3-hydroxydesloratadine involves three sequential reactions: N-glucuronidation of desloratadine by UGT2B10, 3-hydroxylation of desloratadine N-glucuronide by CYP2C8, and finally, a non-enzymatic deconjugation of 3-hydroxydesloratadine N-glucuronide .

Transport and Distribution

Desloratadine is well absorbed from the gut and reaches highest blood plasma concentrations after about three hours . It is widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland .

準備方法

デスロラタジンは、さまざまな方法で合成することができます。一般的な方法の1つは、ロラタジンを窒素保護下でアルコール溶媒に溶解し、水酸化カリウムを加え、加熱して還流反応を開始させることです。反応温度は、反応が完了するまで70〜100℃に制御されます。 次に、生成物を酢酸エチルで抽出し、洗浄、結晶化、脱色、再結晶化してデスロラタジンを得ます . 別の方法は、有機酸塩を共溶媒に加え、デスロラタジンと混合し、その後、主要溶媒に溶解した医薬品賦形剤と組み合わせる方法です .

化学反応の分析

デスロラタジンは、次のようなさまざまな化学反応を起こします。

酸化: デスロラタジンは、酸化されて3-ヒドロキシデスロラタジンを形成することができます.

還元: デスロラタジンでは、還元反応はあまり一般的ではありません。

これらの反応に使用される一般的な試薬には、脱保護のための水酸化カリウム、抽出のための酢酸エチルなどがあります . 形成される主要な生成物には、デスロラタジンとその代謝物(3-ヒドロキシデスロラタジンなど)が含まれます .

科学研究アプリケーション

デスロラタジンは、広範囲の科学研究アプリケーションを持っています。

類似化合物との比較

デスロラタジンは、セチリジンやロラタジンなどの他の第二世代の抗ヒスタミン薬と比較されます。 セチリジンとは異なり、デスロラタジンは血液脳関門を通過しないため、眠気は起こしません . デスロラタジンの親化合物であるロラタジンは、半減期が短く、より広範囲の初回通過代謝を受けます . その他の類似化合物には、フェキソフェナジンやレボセチリジンなどがあります .

特性

IUPAC Name |

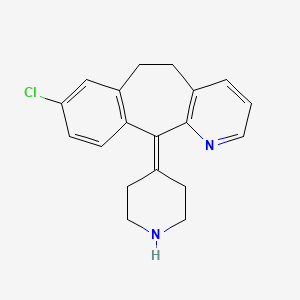

13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUOIFJMECXRGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044196 | |

| Record name | Desloratadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Desloratadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015102 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

21.6 [ug/mL] (The mean of the results at pH 7.4), 3.95e-03 g/L | |

| Record name | SID50086379 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Desloratadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015102 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Like other H1-blockers, Desloratadine competes with free histamine for binding at H1-receptors in the GI tract, uterus, large blood vessels, and bronchial smooth muscle. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms (eg. nasal congestion, watery eyes) brought on by histamine. | |

| Record name | Desloratadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00967 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

100643-71-8 | |

| Record name | Desloratadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100643-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desloratadine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100643718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desloratadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00967 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desloratadine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Desloratadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13-chloro-2-(piperidin-4-ylidene)-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Desloratadine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVF865388R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Desloratadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015102 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of desloratadine?

A1: Desloratadine exerts its anti-allergic effects primarily by acting as a selective antagonist of the peripheral histamine H1 receptor. [, , , ] This means it binds to the H1 receptor and blocks histamine from binding, thereby preventing histamine-mediated allergic responses.

Q2: Does desloratadine have any anti-inflammatory effects beyond H1 receptor antagonism?

A2: Yes, research suggests desloratadine possesses anti-inflammatory properties beyond its antihistaminic action. It has been shown to inhibit the release of various inflammatory mediators, including interleukins (IL-4, IL-6, IL-8, IL-13), prostaglandin D2 (PGD2), leukotriene C4, tryptase, and histamine itself. [, , ] It also inhibits the expression of cell adhesion molecules, attenuates eosinophil chemotaxis and adhesion, and reduces superoxide generation. [, ]

Q3: How does desloratadine affect the interaction between skin cells and immune cells during inflammation?

A3: Desloratadine and its prodrug loratadine can inhibit the activation of human skin keratinocytes induced by interferon-γ (IFN-γ). [] This, in turn, leads to a decrease in the release of chemokines such as CCL5 (RANTES), CXCL8 (IL-8), and CXCL10 (IP-10) from keratinocytes. [] This reduced chemokine release disrupts the crosstalk between keratinocytes and immune cells, resulting in decreased attraction of neutrophils, eosinophils, and T cells to the site of inflammation. []

Q4: What is the molecular formula and weight of desloratadine?

A4: The molecular formula of desloratadine is C19H19ClN2. Its molecular weight is 310.8 g/mol.

Q5: What is the absorption profile of desloratadine?

A5: Desloratadine is rapidly absorbed after oral administration. [, , ] Food intake does not significantly affect its absorption. [, ]

Q6: How is desloratadine metabolized in the body?

A6: Desloratadine is primarily metabolized in the liver. [, , ] It undergoes extensive metabolism, with 3-hydroxydesloratadine being its major active metabolite. [, , , ] Recent studies have shown that the formation of 3-hydroxydesloratadine is a multi-step process involving:

- Rapid, non-enzymatic hydrolysis (deconjugation) of the 3-hydroxydesloratadine N-glucuronide to form 3-hydroxydesloratadine. [, ]

Q7: Are there any known genetic polymorphisms in desloratadine metabolism?

A7: Yes, there is a known genetic polymorphism affecting the metabolism of desloratadine to 3-hydroxydesloratadine. [, , ] Individuals identified as "poor metabolizers" exhibit decreased ability to form 3-hydroxydesloratadine, leading to higher exposure to desloratadine compared to "extensive metabolizers." [, , ]

Q8: How is desloratadine eliminated from the body?

A8: Following oral administration of radiolabeled desloratadine, approximately 41% of the dose is recovered in urine, and 47% is recovered in feces. []

Q9: Does desloratadine interact with cytochrome P450 enzymes?

A10: In vitro studies show that desloratadine is a relatively weak inhibitor of several cytochrome P450 enzymes, including CYP2B6, CYP2D6, and CYP3A4/5. [] It does not significantly inhibit CYP1A2, CYP2C8, CYP2C9, or CYP2C19. []

Q10: What are the main clinical applications of desloratadine?

A10: Desloratadine is primarily indicated for the relief of symptoms associated with:

- Seasonal allergic rhinitis (SAR) [, , , , , , , , ]

- Perennial allergic rhinitis (PAR) []

- Chronic idiopathic urticaria (CIU) [, , , , , ]

Q11: Is desloratadine effective in relieving nasal congestion?

A13: Yes, unlike some other antihistamines, desloratadine has been shown to be effective in reducing nasal congestion associated with allergic rhinitis. [, , , , , ]

Q12: Can desloratadine be used in combination with other medications for allergic conditions?

A12: Yes, desloratadine is often used in combination with other medications for more comprehensive management of allergic conditions.

- Desloratadine/Pseudoephedrine: This combination provides both antihistaminic and decongestant effects and is commonly used for relieving nasal congestion associated with allergic rhinitis. [, ]

- Desloratadine/Montelukast: This combination, combining an antihistamine with a leukotriene receptor antagonist, has shown synergistic effects in inhibiting allergen-induced early and late asthmatic responses. []

- Desloratadine/Betamethasone: Fixed-dose combination tablets containing desloratadine and the glucocorticoid betamethasone are being investigated for their potential synergistic effects in treating severe allergic conditions. []

Q13: What analytical techniques are commonly used to quantify desloratadine in biological samples?

A16: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely employed technique for quantifying desloratadine and its metabolites in biological samples such as plasma. [, , ] This method offers high sensitivity and selectivity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。